4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Overview
Description
4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine typically involves the bromination of 3-trifluoromethyl-phenyl-hydrazine. This reaction requires the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form a diazonium salt, which can further react to produce azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.
Major Products Formed:
Diazonium Salts: These can be used to synthesize azo dyes and other derivatives.
Amines: The reduced form of the compound can be used in the synthesis of pharmaceuticals and other organic compounds.
Substituted Derivatives: The substitution reactions can lead to the formation of various functionalized phenyl derivatives.
Scientific Research Applications
4-Bromo-3-trifluoromethyl-phenyl-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-3-trifluoromethyl-phenyl-hydrazine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Bromo-2-trifluoromethyl-phenyl-hydrazine: This compound differs in the position of the bromine atom, which can affect its reactivity and applications.
3-Trifluoromethyl-phenyl-hydrazine: Lacking the bromine atom, this compound has different chemical properties and reactivity patterns.
Uniqueness: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This combination allows for a wider range of applications in synthesis and research.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJXHVLEAPHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699241 | |
Record name | [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77992-51-9 | |
Record name | [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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